molecular formula C15H15N3O3S B2916262 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 1001786-02-2

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2916262
CAS No.: 1001786-02-2
M. Wt: 317.36
InChI Key: HBHFTFYMVWTQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative with distinct structural features:

  • Core structure: A 1H-pyrazole ring substituted at positions 1, 3, 4, and 3.
  • Key substituents:
    • 1-position: Cyclopropanecarbonyl group (cyclopropane fused to a ketone).
    • 3- and 5-positions: Methyl groups.
    • 4-position: (2-Nitrophenyl)sulfanyl group (a sulfur atom bridging the pyrazole and a 2-nitrophenyl ring).

The electron-withdrawing nitro group and sulfur linkage may influence reactivity and solubility .

Properties

IUPAC Name

cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-14(10(2)17(16-9)15(19)11-7-8-11)22-13-6-4-3-5-12(13)18(20)21/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHFTFYMVWTQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, and the process can be carried out without the need for metal catalysts or harsh reagents.

Chemical Reactions Analysis

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfanyl group can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitrophenylsulfanyl group allows the compound to form strong interactions with its targets, enhancing its potency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues from Literature

The following table summarizes structurally related compounds and their key features:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications References
1-Cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole Pyrazole Cyclopropanecarbonyl, 3,5-dimethyl, 4-(2-nitrophenylsulfanyl) Ketone, sulfanyl, nitro Pharmaceuticals, agrochemicals N/A
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) Dihydropyrazole 4-Fluorophenyl, phenyl, carbaldehyde Aldehyde, fluorophenyl Bioactive intermediates [2]
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) Dihydropyrazole 4-Chlorophenyl, 4-fluorophenyl, acetyl Ketone, halogenated aryl Antimicrobial agents [2]
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide Pyrazole Chlorophenoxymethyl, ethylsulfonamide Sulfonamide, chlorophenyl Enzyme inhibition [7]
3-((2-Nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) Oxazolidinone 2-Nitrophenylmethylene, amino Nitrophenyl, oxazolidinone Antibiotic metabolites [3]

Key Comparative Analysis

Electronic Effects and Reactivity
  • Nitro Group Impact : The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, similar to NPAOZ . This may stabilize negative charges or influence electrophilic substitution reactions.
  • Sulfanyl vs. Sulfonamide : The sulfanyl group (S–) in the target compound is less polar than the sulfonamide (–SO2NH–) in the analogue from . This difference affects solubility (e.g., sulfanyl may enhance lipid solubility) and redox reactivity.
Steric and Conformational Features
  • Cyclopropane vs. Dihydropyrazole : The cyclopropanecarbonyl group in the target compound imposes greater rigidity compared to dihydropyrazole derivatives (e.g., compounds 1–4 in ). This rigidity could improve target selectivity in drug design.
  • Methyl Substitution : The 3,5-dimethyl groups on the pyrazole ring may sterically hinder interactions at the 4-position, contrasting with unsubstituted dihydropyrazoles in .

Biological Activity

1-Cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole is a novel compound belonging to the pyrazole family, characterized by its unique structure that includes a cyclopropanecarbonyl group, two methyl groups, and a nitrophenylsulfanyl moiety. This compound has garnered interest due to its potential biological activities, making it a subject of various research studies.

Chemical Structure and Properties

The compound's IUPAC name is cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone. Its molecular formula is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S, and it possesses a molecular weight of 315.36 g/mol. The structural features contribute to its biological interactions and activities.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The nitrophenylsulfanyl group enhances binding affinity to target proteins, which may lead to alterations in enzymatic activity or receptor signaling pathways. This interaction can result in various pharmacological effects.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating parasitic infections, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that certain pyrazole derivatives exhibit significant trypanocidal activity. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 9.5 µM to over 100 µM against trypomastigotes, indicating potent activity compared to standard treatments like Benznidazole (IC50 = 18.71 µM) .

CompoundIC50 (µM)Activity Type
This compoundTBDTrypanocidal
Benznidazole18.71 ± 4.58Trypanocidal
Pyrazole derivative 3m34.54 ± 8.32Trypanocidal

Cytotoxicity Studies

Cytotoxicity evaluations on mammalian cell lines (e.g., Vero cells) have shown that many pyrazole derivatives possess low toxicity profiles. For example, compounds with CC50 values greater than 500 µM are considered non-toxic, indicating their potential for therapeutic applications without significant side effects .

Comparative Analysis

When compared to other pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole and 4-nitrophenyl-1H-pyrazole , the presence of the cyclopropanecarbonyl and nitrophenylsulfanyl groups in this compound enhances its reactivity and biological efficacy . The following table summarizes the structural differences and their implications:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropanecarbonyl, NitrophenylsulfanylHigh potential against T. cruzi
3,5-Dimethyl-1H-pyrazoleLacks additional functional groupsLower reactivity
4-Nitrophenyl-1H-pyrazoleContains nitrophenyl but no cyclopropanecarbonylDifferent biological properties

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their biological activities against T. cruzi. The study revealed that modifications in the chemical structure significantly influenced the trypanocidal activity, emphasizing the importance of specific functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.